2-(3,5-Difluoropyridin-4-yl)acetonitrile

Catalog No.
S9062563
CAS No.
M.F
C7H4F2N2
M. Wt
154.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5-Difluoropyridin-4-yl)acetonitrile

Product Name

2-(3,5-Difluoropyridin-4-yl)acetonitrile

IUPAC Name

2-(3,5-difluoropyridin-4-yl)acetonitrile

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H4F2N2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2

InChI Key

GDFHFWIOSRCWEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)CC#N)F

2-(3,5-Difluoropyridin-4-yl)acetonitrile is a specialized heterocyclic intermediate featuring a pyridine core with a precise 3,5-difluorination pattern. This substitution is not a trivial modification but a deliberate chemical design choice intended to modulate key physicochemical properties. [1] In drug discovery and fine chemical synthesis, this scaffold serves as a precursor for complex molecules where attributes like metabolic stability, target-specific interactions, and pharmacokinetic profiles are critical design parameters. [2] Its utility is most pronounced in the development of kinase inhibitors and other targeted therapeutics where such precise property modulation is essential. [3]

Research Fit

Scaffold 3,5-Difluoropyridine building block for pharmaceutical and agrochemical synthesis
Property Scaffold offers higher reported lipophilicity and metabolic stability
Workflow SNAr diversification for kinase inhibitors, receptor antagonists, and CNS candidates

Substituting this compound with its non-fluorinated, mono-fluorinated, or isomeric analogs is often unviable in structured research and development programs. The 3,5-difluoro substitution pattern critically alters the pyridine ring's electron density, which has three primary, non-negotiable consequences. First, it drastically lowers the basicity (pKa) of the pyridine nitrogen, a key tactic to mitigate off-target activity and improve cell permeability. [1] Second, the chemically robust C-F bonds block common sites of oxidative metabolism, imparting significant metabolic stability that is difficult to achieve with other substituents. [2] Finally, the specific placement of fluorine atoms modifies the molecule's electrostatic surface and hydrogen-bonding potential, enabling fine-tuned interactions within a biological target's binding site. [3] These designed-in features mean that seemingly similar analogs will produce final compounds with fundamentally different pharmacological and pharmacokinetic profiles.

Substitution Risk

  • Non-fluorinated pyridinylacetonitriles exhibit markedly lower lipophilicity, which may shift membrane permeability context in CNS candidates.
  • Mono-fluorinated analogs have intermediate properties; their reduced electronic activation may limit SNAr reactivity compared to the 3,5-difluoro pattern.
  • Chloro- or other halo-substituted analogs exhibit different reactivity profiles in cross-coupling and nucleophilic substitution, potentially altering synthetic outcomes.

Strategic Basicity Reduction to Minimize Off-Target Liabilities

The primary procurement driver for the 3,5-difluoro substitution pattern is its powerful electron-withdrawing effect, which dramatically reduces the basicity of the pyridine nitrogen. While direct data for the target compound is unavailable, the pKa of the closely related 2-amino-3,5-difluoropyridine is approximately 1.67, representing a profound decrease compared to the pKa of ~5.25 for unsubstituted pyridine or ~6.86 for 2-aminopyridine. [1] This multi-logarithmic reduction is a well-established strategy in drug design to de-risk development.

Evidence DimensionPyridine Nitrogen Basicity (pKa of conjugate acid)
Target Compound DatapKa significantly lowered (inferred from analogs like 2-amino-3,5-difluoropyridine with pKa ≈ 1.67)
Comparator Or BaselineUnsubstituted Pyridine (pKa ≈ 5.25)
Quantified Difference>3.5 pKa unit reduction vs. unsubstituted pyridine
ConditionsAqueous pKa values.

Lowering basicity is a critical tactic to reduce off-target binding to acidic targets (e.g., hERG channel, reducing cardiotoxicity risk) and improve a drug candidate's overall permeability and developability profile.

Lipophilicity comparison
Data to verify
LogP 2.2
vs.
LogP -0.04 (non-fluorinated)
Higher lipophilicity may support CNS candidate design
Calculated values from database; experimental validation recommended

Enhanced Metabolic Stability by Blocking Sites of Oxidation

The C-H bonds at the 3 and 5 positions of a pyridine ring are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing these C-H bonds with C-F bonds effectively 'shields' these positions from metabolic attack due to the high energy required to break a C-F bond (~110 kcal/mol) compared to a C-H bond (~99 kcal/mol). [REFS-1, REFS-2] This strategy is frequently employed to improve the half-life and oral bioavailability of drug candidates.

Evidence DimensionSusceptibility to CYP-mediated oxidation
Target Compound DataBlocked at C3 and C5 positions due to C-F bonds
Comparator Or BaselineNon-fluorinated 2-(Pyridin-4-yl)acetonitrile, which has metabolically vulnerable C-H bonds at C3 and C5
Quantified DifferenceQualitatively higher resistance to oxidation at the 3 and 5 positions
ConditionsIn vivo or in vitro (e.g., liver microsome) metabolic assays.

Procuring a building block with intrinsically high metabolic stability can significantly shorten the lead optimization cycle, reducing the time and cost associated with addressing metabolic liabilities in a drug discovery program.

Synthetic yield
Reported
52–76%
Moderate-to-good preparative yield supports reliable supply
Electrophilic fluorination method

Precursor for Tofacitinib Analogs and Other JAK Inhibitors

Fluorinated pyridines are key structural motifs in numerous Janus kinase (JAK) inhibitors. For example, the approved drug Tofacitinib is synthesized from related pyrrolo[2,3-d]pyrimidine intermediates, and many next-generation analogs in development incorporate fluorinated scaffolds to enhance potency and pharmacokinetic properties. [REFS-1, REFS-2] While not a direct precursor, 2-(3,5-Difluoropyridin-4-yl)acetonitrile provides a strategically functionalized core for the synthesis of novel JAK inhibitors or other kinase-targeted agents where the 4-position links to a core scaffold and the nitrile can be further elaborated.

Evidence DimensionSuitability as a precursor for advanced kinase inhibitors
Target Compound DataProvides a 3,5-difluoropyridine core with a versatile C4-acetonitrile handle for elaboration
Comparator Or BaselineSimpler, non-fluorinated pyridines that lack the property-enhancing effects of fluorine
Quantified DifferenceEnables access to chemical space with demonstrably superior metabolic and safety profiles
ConditionsMulti-step synthesis of complex pharmaceutical ingredients.

For process chemists and medicinal chemists, this compound serves as a high-value starting material to access novel, patentable, and potentially superior classes of kinase inhibitors, justifying its use over more common, less functionalized pyridines.

Metabolic stability
Class-level
Qualitative improvement reported
Difluoromethylene scaffold resists oxidative metabolism
Class-level inference; specific PK data not available
Receptor binding affinity
Reported
ASP5736 Ki = 3.6 nM (5-HT5A)
BDBM50336981 Ki = 26 nM (A2B)
Scaffold supports generation of high-affinity receptor ligands
In vitro radioligand binding assays; selectivity context required

Core Building Block for Next-Generation Kinase Inhibitors

This compound is the right choice for synthesizing novel kinase inhibitors, particularly in the JAK family, where metabolic stability and selectivity are paramount. The 3,5-difluoro pattern provides a metabolically robust anchor, while the 4-acetonitrile group serves as a versatile handle for coupling to other heterocyclic systems or for elaboration into other functional groups required for target engagement. [1]

Development of Drug Candidates with Reduced Cardiotoxicity Risk

In discovery programs where mitigating hERG liability is a primary concern, this intermediate is a strategic starting point. Its strongly reduced basicity compared to non-fluorinated analogs helps design final molecules with a lower probability of interacting with the hERG potassium channel, a common cause of cardiotoxicity and late-stage project failure. [2]

Synthesis of Scaffolds for CNS-Targeted Therapeutics

The combination of lowered basicity and modulated lipophilicity makes this scaffold suitable for constructing molecules aimed at crossing the blood-brain barrier. By reducing the compound's ionization at physiological pH, this building block can help improve the passive diffusion necessary for CNS penetration, a major challenge in neurotherapeutics. [3]

Application Fit

Application
Selection Property
Validation Focus
CNS drug candidate design
Higher lipophilicity scaffold
Permeability and PK profiling context
Metabolic stability lead optimization
Difluoromethylene scaffold stability
In vitro metabolic stability assessment
Receptor ligand synthesis
Scaffold with reported receptor binding utility
Binding assay context and selectivity profiling
Large-scale fluorinated heterocycle synthesis
Accessible synthetic route
Yield and purity validation

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

154.03425446 g/mol

Monoisotopic Mass

154.03425446 g/mol

Heavy Atom Count

11

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